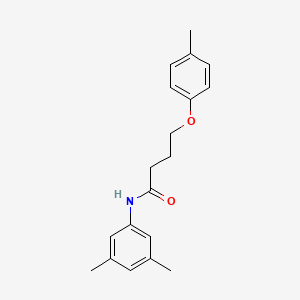

N-(3,5-dimethylphenyl)-4-(4-methylphenoxy)butanamide

Description

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-4-(4-methylphenoxy)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-14-6-8-18(9-7-14)22-10-4-5-19(21)20-17-12-15(2)11-16(3)13-17/h6-9,11-13H,4-5,10H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKYMVRFASUWAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCC(=O)NC2=CC(=CC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-4-(4-methylphenoxy)butanamide typically involves the reaction of 3,5-dimethylaniline with 4-(4-methylphenoxy)butanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and solvents, as well as precise control of reaction parameters such as temperature, pressure, and reaction time, are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-4-(4-methylphenoxy)butanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) can be used under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

N-(3,5-dimethylphenyl)-4-(4-methylphenoxy)butanamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-(4-methylphenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

N-(3,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-Carboxamide ():

This compound shares the 3,5-dimethylphenyl group but differs in the carboxamide backbone (naphthalene vs. butanamide). Despite structural differences, both compounds exhibit strong PET-inhibiting activity (IC50 ~10 µM), highlighting the importance of the 3,5-dimethyl substitution pattern. The electron-donating methyl groups enhance lipophilicity, facilitating membrane penetration in chloroplasts .N-(3,5-Difluorophenyl)-3-Hydroxynaphthalene-2-Carboxamide ():

Replacing methyl groups with electron-withdrawing fluorine atoms at the 3,5-positions retains PET inhibition (IC50 ~10 µM). This suggests that substituent position (meta vs. para) is more critical than electronic properties for binding to PSII targets .

Backbone Modifications

- Computational studies reveal that such substituents alter charge distribution and dipole moments, affecting interaction with biological targets. However, its nitro groups may confer oxidative stress-related toxicity, unlike the methylphenoxy groups in the target compound, which prioritize lipophilicity over redox activity .

Pharmacopeial Analogues with Phenoxy Substituents

Compounds listed in Pharmacopeial Forum () such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)Acetamido]-4-Hydroxy-1,6-Diphenylhexan-2-yl]-3-Methyl-2-[2-Oxotetrahydropyrimidin-1(2H)-yl]Butanamide share phenoxy motifs but are structurally complex, incorporating tetrahydropyrimidinyl and diphenylhexane backbones. These differences likely redirect their bioactivity toward pharmaceutical targets (e.g., enzymes or receptors) rather than PET inhibition, underscoring the role of the butanamide-phenoxy scaffold in agrochemical specificity .

Key Data Table: Comparative Bioactivity and Properties

Research Findings and Implications

- Lipophilicity vs. Electronic Effects : The 3,5-dimethylphenyl group in the target compound optimizes lipophilicity (logP ~3.5), enabling efficient chloroplast membrane penetration. In contrast, electron-withdrawing groups (e.g., fluorine or nitro) reduce logP but may enhance target binding through dipole interactions .

- Backbone Flexibility: The butanamide backbone provides conformational flexibility, allowing the 4-methylphenoxy group to adopt orientations critical for PET inhibition. Rigid backbones (e.g., naphthalene in ) may restrict binding to PSII .

- Substituent Synergy: The combination of 3,5-dimethylphenyl and 4-methylphenoxy groups creates a synergistic effect, balancing lipophilicity and steric accessibility for improved herbicidal activity.

Biological Activity

N-(3,5-dimethylphenyl)-4-(4-methylphenoxy)butanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Synthesis

The chemical structure of this compound features an amide functional group linked to a butane chain, with two aromatic rings that enhance its biological activity. The synthesis typically involves the reaction of 3,5-dimethylaniline with 4-(4-methylphenoxy)butanoyl chloride in the presence of a base like triethylamine, which facilitates the formation of the amide bond while neutralizing hydrochloric acid produced during the reaction.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain tested.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In cellular models, it was shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in response to lipopolysaccharide (LPS) stimulation. These findings suggest that this compound may modulate inflammatory pathways, potentially through inhibition of NF-κB signaling .

The biological effects of this compound are believed to result from its interaction with specific molecular targets. The compound may bind to enzymes or receptors involved in inflammatory processes or microbial resistance mechanisms. Computational docking studies have suggested that it interacts with hydrophobic pockets in target proteins, which could inhibit their enzymatic activity and alter cellular signaling pathways .

Case Studies and Research Findings

- Antimicrobial Activity : A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of butanamide compounds, including this compound. The results indicated that this compound exhibited superior antibacterial activity compared to other tested derivatives.

- Inflammation Models : In vivo studies using murine models demonstrated that administration of this compound resulted in significant reductions in inflammatory markers following LPS-induced inflammation. The levels of ALT and AST were monitored to assess liver function and inflammation status, showing a protective effect against hepatotoxicity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Unique combination of dimethyl and phenoxy groups |

| N-(3,5-dimethylphenyl)-4-(4-chlorophenoxy)butanamide | Moderate | Low | Chlorine substitution affects reactivity |

| N-(2,6-dimethylphenyl)-4-(3-methylphenoxy)butanamide | Low | Moderate | Different substitution pattern impacts activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.